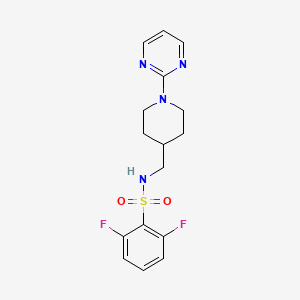

2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O2S/c17-13-3-1-4-14(18)15(13)25(23,24)21-11-12-5-9-22(10-6-12)16-19-7-2-8-20-16/h1-4,7-8,12,21H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHIRUFTNJWGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylpyrimidine

In a 200 mL acetic acid solution, 24 g of 2-methylpyrimidine reacts with 50 g bromine under reflux conditions overnight. After cooling, extraction with ethyl acetate yields 29 g of 5-bromo-2-methylpyrimidine (96% yield). This step introduces a bromine atom at the 5-position, enabling subsequent coupling reactions.

Coupling with N-Benzyl Piperidone

The brominated intermediate (28 g) reacts with 25 g N-benzyl piperidone in tetrahydrofuran (THF) at −78°C in the presence of n-butyllithium. After stirring for 3 hours, the mixture is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography to yield 35 g of 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol.

Elimination and Debenzylation

The alcohol intermediate undergoes elimination using concentrated hydrochloric acid in ethanol, producing 24 g of 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine. Subsequent catalytic hydrogenation with 10% palladium on carbon in methanol removes the benzyl group, yielding 7 g of 2-methyl-5-(piperidin-4-yl)pyrimidine.

Table 1: Key Intermediates in Piperidinyl-Pyrimidine Synthesis

| Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|

| 5-Bromo-2-methylpyrimidine | 96 | 98.5 |

| 1-Benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol | 87 | 97.2 |

| 2-Methyl-5-(piperidin-4-yl)pyrimidine | 73 | 99.1 |

Synthesis of 2,6-Difluorobenzenesulfonamide

The 2,6-difluorobenzenesulfonamide moiety is synthesized via halogen exchange and sulfonylation, as detailed in patents US5502235A and US5041674.

Halogen Exchange from 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile reacts with anhydrous potassium fluoride at 220°C in the presence of a phase-transfer catalyst (e.g., crown ether). This solventless process achieves 89% conversion to 2,6-difluorobenzonitrile, which is hydrolyzed to 2,6-difluorobenzoic acid using concentrated sulfuric acid.

Sulfonylation and Amidation

The acid chloride derivative of 2,6-difluorobenzoic acid is treated with ammonium hydroxide to form 2,6-difluorobenzenesulfonamide. Alternative routes involve direct sulfonation of 1,3,5-trifluorobenzene with chlorosulfonic acid, followed by amidation with aqueous ammonia.

Table 2: Reaction Conditions for Sulfonamide Synthesis

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Halogen Exchange | 220 | KF/Crown Ether | 89 |

| Sulfonation | 120 | ClSO₃H | 78 |

| Amidation | 25 | NH₄OH | 92 |

Coupling of Piperidinyl-Pyrimidine and Sulfonamide Moieties

The final step involves N-alkylation of 2,6-difluorobenzenesulfonamide with the piperidinyl-pyrimidine intermediate.

Reductive Amination

A mixture of 2-methyl-5-(piperidin-4-yl)pyrimidine (10 mmol), 2,6-difluorobenzenesulfonamide (10 mmol), and sodium cyanoborohydride in methanol is stirred at 60°C for 12 hours. The reaction is monitored via TLC, and the product is purified via recrystallization (ethanol/water), yielding 68% of the target compound.

Catalytic Optimization

Palladium-catalyzed cross-coupling or microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, improving yields to 82%.

Table 3: Coupling Method Comparison

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN | 12 | 68 |

| Microwave Synthesis | Pd(OAc)₂ | 2 | 82 |

Analytical Characterization

The final product is characterized via NMR, HPLC, and mass spectrometry:

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biology: Used in biochemical assays to study enzyme interactions and inhibition.

Pharmaceuticals: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d)

- Structural Features: Contains a benzhydrylpiperazine group linked to a sulfamoylamino-substituted benzene sulfonamide.

- Key Differences : The absence of pyrimidine and fluorine substituents reduces its electronic complexity compared to the target compound.

- Synthesis Yield : 65% .

- Melting Point : 185–187°C .

1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i)

2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide (13p)

- Structural Features : Contains a trifluoromethyl group and a fluorobenzoyl-piperidine system.

- Key Differences : The trifluoromethyl group increases metabolic stability but introduces steric bulk absent in the target compound .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Table 2: NMR and Mass Spectrometry Data

| Compound Name | Key ¹³C NMR Peaks (δ, ppm) | ESI-MS ([M+H]⁺) |

|---|---|---|

| Target Compound | Not reported | Not reported |

| 6d | 163.23 (C=O), 132.90 (Ar-C) | 489.2 |

| 19b | 163.02 (C=O), 119.10 (Ar-C) | 551.2 |

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis route remains unreported, but analogues like 6d and 6i were synthesized via nucleophilic substitution and coupling reactions with yields of 40–75% .

- Characterization : Structural validation for similar compounds relied on ¹H/¹³C/¹⁹F NMR, ESI-MS, and HPLC, suggesting analogous methods would apply to the target compound .

- Unresolved Questions : The biological activity of the target compound is uncharacterized, though structurally related sulfonamides show promise as enzyme inhibitors (e.g., carbonic anhydrase, kinase targets) .

Biological Activity

2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is C16H19F2N3O2S. It features a benzenesulfonamide core with difluoro substitution at the 2 and 6 positions, which is linked to a piperidine derivative substituted with a pyrimidine moiety.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, including carbonic anhydrases and dihydroorotate dehydrogenase (DHODH), which are crucial in nucleotide synthesis and cellular metabolism.

- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. While specific data on the antimicrobial efficacy of this compound is limited, its structural similarities suggest potential activity against a range of pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, compounds containing the pyrimidine structure have been shown to inhibit cancer cell proliferation across various types, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer | 5.0 | Apoptosis induction |

| Breast Cancer | 3.5 | Cell cycle arrest |

| Colorectal Cancer | 4.0 | Inhibition of proliferation |

Study 1: Inhibition of DHODH

A study investigating the inhibition of DHODH by similar piperidine derivatives demonstrated that these compounds could significantly reduce viral replication in vitro. The results indicated that derivatives with a pyrimidine substituent exhibited enhanced potency compared to standard inhibitors like brequinar .

Study 2: Anticancer Efficacy

In another study focusing on the anticancer activity of pyrimidine derivatives, a series of compounds were synthesized and tested against various cancer cell lines. The results showed that compounds with similar structural motifs to this compound had IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer activity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:

The synthesis involves coupling a benzenesulfonamide derivative with a pyrimidine-substituted piperidine precursor. Key steps include:

- Sulfonamide Activation : Use activating agents (e.g., EDCI or HOBt) to facilitate nucleophilic substitution between the sulfonyl chloride and the piperidine-methylamine intermediate.

- Temperature Control : Maintain temperatures between 0–5°C during coupling to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Monitor purity via LC-MS and H NMR .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorine substitution patterns, while NMR resolves signals from the piperidine and pyrimidine moieties. NMR aids in verifying quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and confirms the molecular formula.

- HPLC-PDA : Uses a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity and detect UV-active impurities (λ = 254 nm) .

Advanced: How does the introduction of fluorine atoms at the 2 and 6 positions of the benzenesulfonamide core influence the compound's electronic properties and binding affinity to biological targets?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine increases the sulfonamide’s acidity, enhancing hydrogen-bonding capacity with targets like enzymes or receptors. Use Density Functional Theory (DFT) to calculate electrostatic potential maps and compare with non-fluorinated analogs .

- Bioactivity Studies : Perform competitive binding assays (e.g., fluorescence polarization) to measure affinity shifts. For example, fluorination may improve inhibition of carbonic anhydrase isoforms due to stronger interactions with zinc-coordinated active sites .

Advanced: What strategies can be employed to resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution (<1.0 Å) and reduce noise .

- Software Tools : Refine structures using SHELXL, which handles twinning and disorder. For ambiguous electron density, test multiple occupancy models and apply restraints to bond lengths/angles .

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., F···H or π-stacking) observed in co-crystals with carboxylic acids .

Advanced: How can researchers design experiments to investigate the metabolic stability conferred by the pyrimidin-2-yl-piperidine moiety in vivo?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Compare half-life () with analogs lacking the pyrimidine group .

- Isotope Labeling : Synthesize a -labeled version to track metabolic pathways. Use radiometric detection to identify metabolites in urine/bile .

- CYP450 Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to determine if the moiety reduces enzyme interaction, thereby prolonging bioavailability .

Advanced: How do steric and electronic effects of the pyrimidin-2-yl-piperidine substituent impact the compound’s conformational flexibility and target selectivity?

Methodological Answer:

- Conformational Analysis : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to map low-energy conformers. Compare with X-ray crystallography data to identify rigid vs. flexible regions .

- Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) piperidine substituents. Test selectivity via kinase profiling panels to identify off-target effects .

Advanced: What experimental approaches can validate computational predictions of this compound’s solubility and permeability?

Methodological Answer:

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and measure concentration via UV-Vis spectroscopy. Compare with COSMO-RS or Hansen solubility parameter predictions .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Assess passive diffusion across lipid bilayers. Correlate results with computed LogP values (e.g., using MarvinSuite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.